molecular formula C13H20Cl2N2O3S B2470031 2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide CAS No. 898638-78-3

2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide

Cat. No. B2470031
CAS RN: 898638-78-3
M. Wt: 355.27
InChI Key: CYSIOBMGYDONEB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of anion transporters, and its mechanism of action has been extensively studied.

Scientific Research Applications

Anti-HIV and Antifungal Activities

A study by Zareef et al. (2007) discussed the synthesis of novel sulfonamides, including those bearing the 1,3,4-oxadiazole moiety, and evaluated their in vitro anti-HIV and antifungal activities. Although the compound was not directly mentioned, this research demonstrates the broader context of how related sulfonamide structures are being investigated for potential therapeutic applications against infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Photodynamic Therapy for Cancer

Pişkin, Canpolat, and Öztürk (2020) developed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This compound's photophysical properties suggest its potential use as a Type II photosensitizer in photodynamic therapy for cancer treatment, highlighting the role of sulfonamide derivatives in developing novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

The anticancer properties of sulfonamide derivatives were also investigated by Zhang et al. (2010), who synthesized and characterized a novel compound with potential anticancer activity. This study underscores the versatility of sulfonamide compounds in the synthesis of molecules with potential therapeutic benefits against cancer (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Alzheimer’s Disease Therapeutics

Abbasi et al. (2018) conducted a study on the synthesis of new sulfonamides derived from 4-methoxyphenethylamine, demonstrating their potential as therapeutic agents for Alzheimer’s disease. This research highlights the application of sulfonamide derivatives in addressing neurodegenerative diseases through enzyme inhibition (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Molecular and Electronic Structure Studies

Research on the synthesis and characterization of sulfonamide molecules, including computational studies, has provided insights into their structural and electronic properties. A study by Murthy et al. (2018) detailed the synthesis and comprehensive analysis of a new sulfonamide compound, contributing to a deeper understanding of these molecules' interactions at the molecular level (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

properties

IUPAC Name

2,5-dichloro-N-[3-(dimethylamino)propyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O3S/c1-4-20-12-8-11(15)13(9-10(12)14)21(18,19)16-6-5-7-17(2)3/h8-9,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSIOBMGYDONEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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